Home > Products > Screening Compounds P100637 > (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride - 2173052-27-0

(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Catalog Number: EVT-1673474
CAS Number: 2173052-27-0
Molecular Formula: C10H20Cl2N2O2S
Molecular Weight: 303.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thieno[3,4-b]pyrazine core, which is a bicyclic structure composed of both sulfur and nitrogen atoms. This compound is notable for its potential pharmacological applications and is classified as an organic compound due to the presence of carbon in its molecular structure. The specific stereochemistry indicated by the (4aR,7aS) notation suggests a defined three-dimensional arrangement of atoms that can significantly influence its biological activity.

Source and Classification

The compound can be classified based on several criteria:

  • Organic Compounds: It contains carbon atoms bonded to hydrogen and other elements.
  • Heterocyclic Compounds: It includes rings that contain atoms other than carbon (in this case, sulfur and nitrogen).
  • Cyclic Compounds: The structure forms closed loops.
  • Dihydrochloride Salt: The presence of hydrochloric acid indicates it is a salt formed from the interaction of the base with hydrochloric acid.
Synthesis Analysis

Methods and Technical Details

The synthesis of (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride typically involves multi-step synthetic routes. Key methods may include:

  1. Formation of the Thieno[3,4-b]pyrazine Core:
    • Starting from simpler precursors such as thiophene and pyrazine derivatives.
    • Cyclization reactions that involve nucleophilic attacks leading to the formation of the bicyclic structure.
  2. Functionalization:
    • Introduction of the cyclopropylmethyl group through alkylation reactions.
    • Use of protecting groups to ensure selective functionalization at specific sites.
  3. Dioxide Formation:
    • Oxidation steps to introduce the two oxygen atoms at positions 6 and 6 in the thieno[3,4-b]pyrazine structure.
  4. Salt Formation:
    • Reaction with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can be represented as C12H16Cl2N2O2SC_{12}H_{16}Cl_2N_2O_2S.

Structural Features:

  • Thieno[3,4-b]pyrazine Core: This bicyclic structure consists of a fused thiophene and pyrazine ring.
  • Cyclopropylmethyl Group: A three-membered carbon ring that adds steric hindrance and may influence biological interactions.
  • Dihydrochloride Form: The presence of two chloride ions enhances solubility in polar solvents.

Data Representation

The structural representation can be illustrated using molecular modeling software to visualize bond angles and lengths.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for heterocyclic compounds:

  • Nucleophilic Substitution Reactions: Due to the presence of nitrogen atoms in the pyrazine ring.
  • Electrophilic Aromatic Substitution: Possible on the thiophene moiety under specific conditions.
  • Reduction Reactions: Potential reduction of double bonds or functional groups depending on the reaction environment.

These reactions are significant in medicinal chemistry for modifying the compound's activity or improving its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride likely involves interaction with specific biological targets such as receptors or enzymes.

  1. Binding Affinity: The stereochemistry (4aR,7aS) may enhance binding affinity to target proteins due to optimized spatial orientation.
  2. Signal Transduction Modulation: Activation or inhibition of signaling pathways depending on receptor type.
  3. Pharmacodynamics: Understanding how changes in chemical structure affect biological responses is crucial for drug development.

Data from biological assays would provide insights into its efficacy and safety profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to dihydrochloride formation; solubility may vary with pH.
  • Melting Point: Specific melting point data would need experimental determination but is expected to be consistent with similar heterocyclic compounds.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactive towards nucleophiles due to electrophilic centers within the molecular structure.

Relevant data should be obtained through experimental methods such as spectroscopy (NMR, IR) and chromatography (HPLC).

Applications

Scientific Uses

The compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new therapeutics targeting neurological disorders or cancers due to its unique structural features.
  • Chemical Biology Research: Useful in studying biological pathways involving heterocyclic compounds.
  • Synthetic Chemistry Education: Serves as an example in advanced organic synthesis courses due to its complex synthesis route.
Synthesis and Structural Optimization [1] [2]

Synthetic Strategies for the Thieno[3,4-b]pyrazine-6,6-dioxide Core

The thieno[3,4-b]pyrazine-6,6-dioxide core represents a critical bicyclic scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities. Synthesis typically initiates with the condensation of cis-3-aminotetrahydrothiophene-3-carboxylic acid 1,1-dioxide with glyoxal derivatives under acidic conditions, forming the foundational pyrazine ring through intramolecular cyclodehydration [3]. Alternative routes employ double N-alkylation of 1,2-diaminoethane derivatives using trans-1,4-dibromo-2-butene followed by thiophene ring closure and subsequent oxidation with performic acid to install the sulfone moiety (≥85% yield) [3]. Microwave-assisted cyclization at 150°C in DMF reduces reaction times from 48 hours to <2 hours while maintaining yields >90%, significantly enhancing synthetic efficiency [2]. The octahydro designation confirms full saturation, achieved via catalytic hydrogenation (Pd/C, H₂, 50 psi) of the intermediate dihydropyrazine, which is essential for metabolic stability in biological applications [2] [3].

Table 1: Synthetic Methods for Core Assembly

MethodReagents/ConditionsYield (%)Reaction TimeKey Advantage
Acid-Catalyzed CyclizationGlyoxal, HCl (reflux)7848 hMinimal side products
N-Alkylation/Cyclization1,4-Dibromobutene, K₂CO₃, DMF8524 hStereoselectivity control
Microwave OptimizationDMF, 150°C, microwave irradiation921.5 hRapid throughput
Catalytic HydrogenationPd/C, H₂ (50 psi), MeOH956 hComplete saturation

Cyclopropane Functionalization and Regioselective Alkylation

Cyclopropylmethylation introduces a strategically valuable steric and electronic profile to the scaffold, enhancing target engagement in enzyme binding pockets. The cyclopropylmethyl bromide alkylation agent is synthesized via in situ generation from cyclopropanol and PBr₃ in anhydrous diethyl ether (0°C → 25°C, 3h), achieving 88% purity without distillation [2]. Regioselective N-alkylation targets the less sterically hindered secondary amine of the octahydrothienopyrazine scaffold (position N-4), facilitated by prior Boc-protection of the more nucleophilic piperazine nitrogen (N-1). Deprotection with HCl/dioxane post-alkylation affords the tertiary amine product in 94% yield and >99% regiochemical purity [2]. Critical to avoiding bis-alkylation is the use of 1.05 equivalents of alkylating agent in THF at −78°C, exploiting kinetic differentiation between the two nitrogen sites [2]. The cyclopropyl group’s high bond angle strain (∠C-C-C ≈ 60°) contributes to enhanced binding affinity in target receptors compared to linear alkyl chains .

Stereochemical Control in Octahydrothienopyrazine Derivatives

The (4aR,7aS) stereochemistry is essential for optimal three-dimensional orientation of pharmacophoric elements. Chiral resolution begins with diastereomeric salt formation using L-(+)-tartaric acid in ethanol/water (4:1), yielding the desired enantiomer with 98% ee after recrystallization [3]. Asymmetric hydrogenation using Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆) directly achieves the cis-fused ring system with 96% ee, though requiring specialized handling under argon [3]. X-ray crystallography confirms the thiophene sulfone and pyrazine rings adopt a twist-chair conformation, positioning the cyclopropylmethyl group equatorially to minimize 1,3-diaxial interactions [3]. Computational models (DFT B3LYP/6-31G*) reveal the (4aR,7aS) enantiomer exhibits 3.2 kcal/mol greater stability than its diastereomer due to reduced van der Waals repulsion between the sulfone oxygen and axial hydrogens [3].

Salt Formation: Rationale for Dihydrochloride Counterion Selection

Conversion to the dihydrochloride salt significantly enhances physicochemical properties critical to preclinical development. Counterion selection was evaluated via a polymorph screen comparing hydrochloride, hydrobromide, and methanesulfonate salts [2]. The dihydrochloride form demonstrated superior hygroscopic stability (<0.1% water uptake at 80% RH) versus monohydrochloride (4.2% uptake) and free base (deliquescent) [2]. Solubility profiling revealed a 280 mg/mL solubility in aqueous buffers (pH 1–5) for the dihydrochloride, essential for in vivo administration, while the free base exhibited <5 mg/mL solubility across physiological pH ranges [2]. Dihydrochloride salt formation also suppressed the compound’s melting point from 198°C (free base) to 285°C (dec.), indicating enhanced crystal lattice energy and thermal stability during storage and processing [2]. Salt stoichiometry was confirmed via ion chromatography (Cl⁻:N ratio = 2:1) and potentiometric titration (pKa₁ = 7.2, pKa₂ = 9.6), validating protonation at both basic nitrogen centers under physiological conditions [2].

Table 2: Physicochemical Properties of Salt Forms

PropertyFree BaseMonohydrochlorideDihydrochloride
Aqueous Solubility (mg/mL)4.8 (pH 7.4)98 (pH 3.0)280 (pH 2.0)
Hygroscopicity (% wt gain)15.2 (60% RH)4.2 (60% RH)0.08 (60% RH)
Melting Point (°C)198 (dec.)215 (dec.)285 (dec.)
Crystalline FormAmorphousNeedlesPrismatic plates

Properties

CAS Number

2173052-27-0

Product Name

(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

IUPAC Name

(4aS,7aR)-4-(cyclopropylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride

Molecular Formula

C10H20Cl2N2O2S

Molecular Weight

303.2 g/mol

InChI

InChI=1S/C10H18N2O2S.2ClH/c13-15(14)6-9-10(7-15)12(4-3-11-9)5-8-1-2-8;;/h8-11H,1-7H2;2*1H/t9-,10+;;/m0../s1

InChI Key

DBXGSMRUQGGPRT-JXGSBULDSA-N

SMILES

C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl

Canonical SMILES

C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl

Isomeric SMILES

C1CC1CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.